Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate

Description

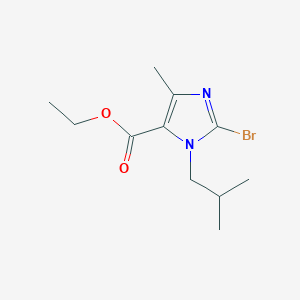

Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a bromine atom at position 2, an isobutyl group at position 1, a methyl group at position 4, and an ethyl ester at position 4. This compound (CAS 1708436-45-6, molecular formula C₁₁H₁₇BrN₂O₂, molecular weight 289.18 g/mol) is primarily utilized in pharmaceutical and organic synthesis as a key intermediate for bioactive molecules, including kinase inhibitors . Its structural features, such as the electron-withdrawing bromine and sterically bulky isobutyl group, influence its reactivity and crystallinity.

Properties

Molecular Formula |

C11H17BrN2O2 |

|---|---|

Molecular Weight |

289.17 g/mol |

IUPAC Name |

ethyl 2-bromo-5-methyl-3-(2-methylpropyl)imidazole-4-carboxylate |

InChI |

InChI=1S/C11H17BrN2O2/c1-5-16-10(15)9-8(4)13-11(12)14(9)6-7(2)3/h7H,5-6H2,1-4H3 |

InChI Key |

QDYGICFQRZFUQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N1CC(C)C)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of a precursor imidazole compound. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and crystallization ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the imidazole ring.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution Products: Depending on the nucleophile, products like 2-azido-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate or 2-thiocyanato-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate.

Oxidation Products: Compounds with oxidized functional groups, such as carboxylic acids or ketones.

Hydrolysis Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs based on substituent positions, alkyl/ester groups, and bromine placement. Key examples include:

Physicochemical and Reactivity Comparisons

- Electron-Withdrawing Effects : The bromine atom at position 2 enhances electrophilic aromatic substitution (EAS) reactivity at position 4 or 5, depending on the substituents. For example, the methyl group at position 4 in the target compound directs EAS to position 5 .

- Crystallinity : Compounds with bulkier groups (e.g., isobutyl) may exhibit distinct hydrogen-bonding patterns, as analyzed via graph set theory (e.g., Etter’s formalism), influencing crystal packing and solubility .

Commercial and Research Relevance

- Availability : The target compound is less commercially accessible (discontinued in some catalogs) compared to analogs like Ethyl 2-bromo-1H-imidazole-5-carboxylate, which is actively listed by suppliers like American Elements .

- Research Tools : Software like Mercury CSD 2.0 aids in analyzing structural similarities between the target compound and analogs, particularly in crystal packing and intermolecular interactions .

Biological Activity

Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate (CAS Number: 2013373-96-9) is a synthetic compound belonging to the class of imidazole derivatives. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 289.17 g/mol. Its structure features a bromine atom, an isobutyl group, and a methyl group attached to the imidazole ring, which may influence its biological activity.

Chemical Structure

Chemical Structure

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Assays : The compound was tested against human cancer cell lines such as HeLa (cervical), A549 (lung), and MCF-7 (breast). The results indicated that it has an IC50 value in the micromolar range, suggesting moderate potency compared to established chemotherapeutics.

- Mechanism of Action : The compound appears to exert its anticancer effects through the inhibition of tubulin polymerization, similar to other known anticancer agents. This mechanism leads to cell cycle arrest and apoptosis in cancer cells.

- Structure-Activity Relationship (SAR) : Modifications in the chemical structure, such as varying the substituents on the imidazole ring, can significantly alter the biological activity. For instance, compounds with electron-withdrawing groups showed enhanced cytotoxicity.

Table of Biological Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 5.0 | Inhibition of tubulin polymerization |

| This compound | A549 | 6.5 | Induction of apoptosis |

| Reference Compound (e.g., CA-4) | HeLa | 3.0 | Inhibition of tubulin polymerization |

Pharmacological Applications

The potential therapeutic applications of this compound extend beyond oncology:

Antimicrobial Activity

Some studies suggest that imidazole derivatives possess antimicrobial properties, which may be relevant for treating infections caused by resistant pathogens.

Enzyme Inhibition

Research indicates that certain imidazole compounds can act as inhibitors for various enzymes involved in metabolic pathways, offering potential for drug development in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.